molecular formula C16H17NO2S B14874268 2-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)acetamide

2-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B14874268
M. Wt: 287.4 g/mol
InChI Key: ONLYLMRYMZUYBH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)acetamide is an organic compound that features a methoxy group attached to a phenyl ring and a methylthio group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 2-(methylthio)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl₂), iron powder (Fe)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenylacetamides

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-phenylacetamide
  • 2-(4-methoxyphenyl)-N-(2-chlorophenyl)acetamide
  • 2-(4-methoxyphenyl)-N-(2-hydroxyphenyl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)acetamide is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C16H17NO2S/c1-19-13-9-7-12(8-10-13)11-16(18)17-14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

ONLYLMRYMZUYBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2SC

Origin of Product

United States

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